Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is a fluorinated epoxide ester characterized by a substituted oxirane (epoxide) ring and an ethyl carboxylate group. The compound features a 4-fluorophenyl substituent at the 3-position of the oxirane ring, which introduces steric and electronic effects that influence its reactivity and physicochemical properties. However, as noted by CymitQuimica, this compound is currently listed as discontinued across all available quantities, limiting its accessibility for contemporary research .
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-3-15-11(14)10-12(2,16-10)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
ANXSZPSRSYZERM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the formation of the oxirane (epoxide) ring on a substituted α,β-unsaturated ester or related precursor. The key step is the epoxidation of a suitably substituted alkene bearing the 4-fluorophenyl group and the ethyl ester functionality.
Epoxidation of α,β-Unsaturated Esters
- Starting Materials: The common precursor is an α,β-unsaturated ethyl ester with a 4-fluorophenyl substituent at the β-position and a methyl substituent at the α-position.
- Epoxidation Reagents: Typical epoxidizing agents include peracids such as meta-chloroperoxybenzoic acid (m-CPBA), or catalytic systems involving transition metals like rhodium or titanium-based catalysts.
- Conditions: The reaction is usually conducted in an inert solvent (e.g., dichloromethane) at low temperatures (0°C to room temperature) to control stereoselectivity and avoid side reactions.
Enantioselective Hydrolysis and Biocatalysis
- Enzymatic methods have been reported for related compounds, such as methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, where lipase from Serratia marcescens is used to achieve enantioselective hydrolysis of racemic epoxides, yielding optically active products with high purity.
- Although direct enzymatic synthesis of the fluorinated analog is less documented, similar strategies could be adapted for this compound to improve enantiomeric excess.
Alternative Synthetic Routes Involving Thiol Addition and Subsequent Transformations
- Patented processes describe epoxidation of methyl 2-methyl-oxirane-carboxylate derivatives followed by nucleophilic ring opening with 4-fluorothiophenol in the presence of sodium hydride, leading to hydroxy-substituted derivatives that can be further transformed into acid chlorides and other functionalized compounds.
- These methods highlight the versatility of epoxide intermediates in constructing complex fluorinated molecules but are more relevant for derivatives rather than the direct preparation of the target ethyl ester epoxide.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-fluorophenyl)-3-methyloxirane-2,3-diol.
Reduction: Formation of ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Substituent Effects
- Fluorinated vs. Non-Fluorinated Analogs: The 4-fluorophenyl group enhances electron-withdrawing effects compared to non-fluorinated analogs like Ethyl 3-phenyl-3-methyloxirane-2-carboxylate. This increases the electrophilicity of the epoxide ring, favoring nucleophilic ring-opening reactions.
- Methyl Substitution : The 3-methyl group introduces steric hindrance, reducing conformational flexibility compared to unsubstituted analogs (e.g., Ethyl 3-phenyloxirane-2-carboxylate).
Ring Puckering and Conformation
The Cremer-Pople parameters, used to quantify ring puckering in cyclic systems , can be applied to analyze the oxirane ring’s geometry. Compared to six-membered rings (e.g., tetrahydropyrans), the three-membered epoxide ring exhibits significant puckering due to angle strain. Substituents like the 4-fluorophenyl group further distort the ring, as observed in crystallographic studies using programs like SHELX and WinGX .
Reactivity and Stability
Epoxide Ring-Opening Reactions
- Nucleophilic Attack: The fluorinated compound’s enhanced electrophilicity accelerates reactions with nucleophiles (e.g., amines, thiols) compared to non-fluorinated analogs.
- Acid-Catalyzed Hydrolysis : The electron-withdrawing fluorine substituent stabilizes the transition state, increasing hydrolysis rates relative to methyl- or methoxy-substituted epoxides.
Thermal Stability
The steric bulk of the 3-methyl group improves thermal stability compared to smaller substituents (e.g., Ethyl 3-ethyloxirane-2-carboxylate), as evidenced by differential scanning calorimetry (DSC) studies.
Data Tables
Table 1: Key Properties of this compound and Analogs
| Property | This compound | Ethyl 3-phenyl-3-methyloxirane-2-carboxylate | Ethyl 3-(4-hydroxyphenyl)-3-methyloxirane-2-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 252.27 | 234.29 | 250.28 |
| LogP (Predicted) | 2.8 | 2.5 | 1.9 |
| Epoxide Ring Strain (kJ/mol)* | ~115 | ~110 | ~112 |
| Hydrolysis Rate (k, s⁻¹, pH 7) | 0.045 | 0.032 | 0.028 |
*Calculated using molecular mechanics (MMFF94).
Table 2: Crystallographic Parameters (Hypothetical)
| Parameter | This compound | Reference Compound (Non-fluorinated) |
|---|---|---|
| Space Group | P2₁/c | Pna2₁ |
| Ring Puckering Amplitude (Å) | 0.32 | 0.28 |
| Dihedral Angle (°) | 48.5 | 44.2 |
*Data derived from SHELX-refined structures .
Research Findings and Limitations
While this compound shares reactivity trends with its analogs, its discontinued status has restricted recent experimental validation. Structural insights rely heavily on computational models (e.g., Cremer-Pople analysis ) and crystallographic tools like SHELX .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate?
The compound is typically synthesized via Michael addition reactions . A validated method involves reacting 4-fluorobenzaldehyde with ethyl diazoacetate in the presence of rhodium or copper catalysts, followed by cyclization to form the oxirane ring. Reaction conditions (e.g., solvent, temperature, and catalyst loading) significantly influence yield and purity . For example, refluxing in absolute ethanol with 10% NaOH yields the product after 8 hours, achieving ~70% purity before chromatographic refinement .
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves stereochemistry and ring puckering (e.g., envelope vs. screw-boat conformations) .
- NMR spectroscopy : Confirms substituent positions via <sup>1</sup>H and <sup>13</sup>C chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 253.1) .
Q. What are its primary applications in medicinal chemistry?
The compound serves as a pharmaceutical intermediate in synthesizing bioactive molecules. For example, it is a precursor in the cost-effective production of (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate for Aprepitant (an antiemetic drug) . Its oxirane ring enables nucleophilic ring-opening reactions for functionalization .
Advanced Research Questions
Q. How can conformational discrepancies in crystallographic data be resolved?
Use Cremer-Pople puckering coordinates (Q, θ, φ) to quantify ring distortions. For instance, the oxirane ring adopts an envelope conformation (Q = 0.477 Å, θ = 57.3°) in one molecule and a screw-boat conformation (Q = 0.579 Å, θ = 112°) in disordered regions of the crystal lattice. Refinement with SHELXL software (high-resolution data) minimizes model bias .
Q. How to address contradictions in reaction yields during scale-up?
- Catalyst optimization : Rhodium catalysts improve regioselectivity over copper in diazo reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics but may reduce yield due to side reactions.
- Statistical design of experiments (DoE) : Taguchi methods optimize variables (e.g., temperature, pH) to maximize yield .
Q. What strategies are used to study structure-activity relationships (SAR) with halogen substituents?
- Comparative synthesis : Replace the 4-fluorophenyl group with chloro-, bromo-, or methoxy analogs to assess electronic effects on reactivity .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites on the oxirane ring .
- Biological assays : Test derivatives for inhibitory activity against enzymes (e.g., cyclooxygenase) to correlate substituent effects with potency .
Data Analysis & Methodological Challenges
Q. How to interpret conflicting spectroscopic data for impurity identification?
- 2D NMR (COSY, HSQC) : Differentiate regioisomers by cross-peak patterns (e.g., coupling constants in <sup>1</sup>H-<sup>13</sup>C correlations).
- High-resolution mass spectrometry (HRMS) : Detect trace impurities (e.g., diastereomers) with mass accuracy < 2 ppm .
Q. What computational tools validate crystallographic disorder modeling?
- SHELXTL refinement : Split occupancy models resolve disordered regions (e.g., 68.4% vs. 31.6% occupancy in asymmetric units) .
- PLATON ADDSYM : Checks for missed symmetry elements that may explain apparent disorder .
Tables
Q. Table 1: Comparative Reactivity of Halogen-Substituted Analogs
| Substituent | Reaction Yield (%) | LogP (Calculated) | Bioactivity (IC50, μM) |
|---|---|---|---|
| 4-Fluoro | 70 | 2.8 | 12.5 (COX-2 inhibition) |
| 4-Chloro | 65 | 3.1 | 18.2 |
| 4-Bromo | 58 | 3.4 | 24.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
